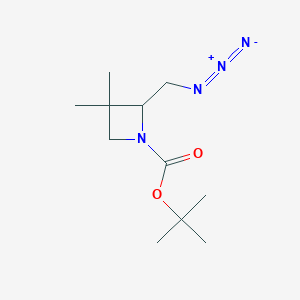

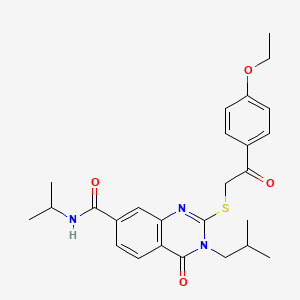

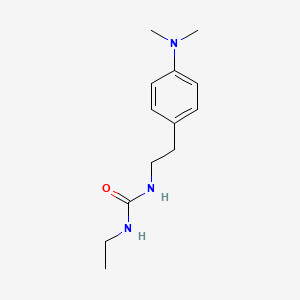

![molecular formula C12H18N2O2 B2967701 N-[3-(dimethylamino)propyl]-2-hydroxybenzamide CAS No. 38394-43-3](/img/structure/B2967701.png)

N-[3-(dimethylamino)propyl]-2-hydroxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(dimethylamino)propyl]-2-hydroxybenzamide” is a chemical compound with the CAS Number: 38394-43-3 . It has a molecular weight of 222.29 . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for “N-[3-(dimethylamino)propyl]-2-hydroxybenzamide” is 1S/C12H18N2O2/c1-14(2)9-5-8-13-12(16)10-6-3-4-7-11(10)15/h3-4,6-7,15H,5,8-9H2,1-2H3,(H,13,16) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The compound has been involved in radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

“N-[3-(dimethylamino)propyl]-2-hydroxybenzamide” is a powder . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition for Cancer Therapy

A novel class of N-acylhydrazone (NAH) derivatives, including compounds with the dimethylamino)propyl moiety, was developed as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds were designed from trichostatin A and showed significant potential in inhibiting HDAC6, affecting cell migration and inducing apoptosis through caspase 3/7 activation. This suggests their potential role in molecular therapies for cancer (Rodrigues et al., 2016).

Molecular Synthesis and Characterization

In the realm of molecular synthesis, N-[3-(dimethylamino)propyl]-2-hydroxybenzamide derivatives have been synthesized and characterized for their structural properties. For instance, a compound synthesized through the reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, showcasing its potential as a structural motif suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Bioconjugation for Medical Research

The compound has been explored in the context of bioconjugation reactions, which are crucial for developing medical research variants. A systematic investigation of EDC/N-hydroxysulfosuccinimide (sNHS)-mediated bioconjugations on carboxylated peptides and small proteins highlighted the efficiency and potential side reactions of using N-[3-(dimethylamino)propyl]-2-hydroxybenzamide derivatives (Totaro et al., 2016).

Chiral N-hydroxybenzamides in Asymmetric Oxidations

Chiral N-hydroxybenzamides, related to N-[3-(dimethylamino)propyl]-2-hydroxybenzamide, have been synthesized and evaluated for their potential as catalysts in aerobic asymmetric oxidations. These studies have demonstrated moderate chiral discrimination and underscored the compounds' role in promoting hydrogen atom transfer processes, offering insights into their application in asymmetric synthesis (Capraro et al., 2014).

Potential Memory Enhancers

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, structurally related to N-[3-(dimethylamino)propyl]-2-hydroxybenzamide, have been synthesized and evaluated as potential memory enhancers. These compounds exhibited acetylcholinesterase-inhibiting activity, showing promise as therapeutic agents for enhancing memory and cognitive functions (Piplani et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as n-[3-(dimethylamino)propyl] methacrylamide and n-(3-dimethylaminopropyl)-n’-ethylcarbodiimide hydrochloride have been reported to interact with various biological targets .

Mode of Action

Compounds with similar structures, such as n-(3-dimethylaminopropyl)-n’-ethylcarbodiimide hydrochloride, are known to facilitate the formation of amide bonds . They act as carboxyl activating agents for amide bonding with primary amines .

Biochemical Pathways

Similar compounds have been used in peptide synthesis and crosslinking proteins to nucleic acids .

Result of Action

Similar compounds have been used in various applications, including the synthesis of self-healing ph-responsive hydrogels for drug delivery applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[3-(dimethylamino)propyl]-2-hydroxybenzamide. For instance, N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, a similar compound, is typically utilized in the pH range 4.0-6.0 without buffers . Additionally, it is recommended to store this compound at -20°C .

Eigenschaften

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-14(2)9-5-8-13-12(16)10-6-3-4-7-11(10)15/h3-4,6-7,15H,5,8-9H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPZJXQZNRTMOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(dimethylamino)propyl]-2-hydroxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

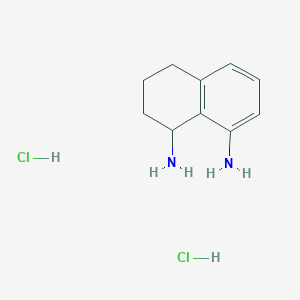

![N-[2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinolin-5-YL]acetamide](/img/structure/B2967620.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2967632.png)

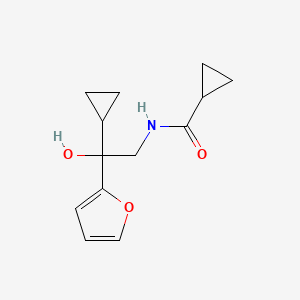

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2967636.png)